![molecular formula C12H14N4O4S2 B14269693 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid CAS No. 137697-53-1](/img/structure/B14269693.png)
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid is a complex organic compound with the molecular formula C12H14N4O4S2 and a molecular weight of 342.394 g/mol . This compound is known for its unique structure, which includes both carboxylic acid and carbamothioylamino groups, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid typically involves the reaction of glycine derivatives with isothiocyanatesThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carbamothioyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N,N’-[1,3-phenylenebis(iminocarbonothioyl)]bis: A structurally similar compound with comparable properties.
Carboxymethylcarbamothioylamino derivatives: Other derivatives with variations in the substituent groups.
Uniqueness
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
137697-53-1 |
|---|---|
Fórmula molecular |
C12H14N4O4S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-[[3-(carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid |
InChI |
InChI=1S/C12H14N4O4S2/c17-9(18)5-13-11(21)15-7-2-1-3-8(4-7)16-12(22)14-6-10(19)20/h1-4H,5-6H2,(H,17,18)(H,19,20)(H2,13,15,21)(H2,14,16,22) |
Clave InChI |
IWNFBJWNUOKNTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=S)NCC(=O)O)NC(=S)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


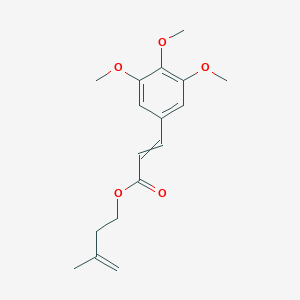
![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
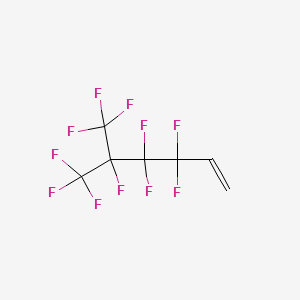
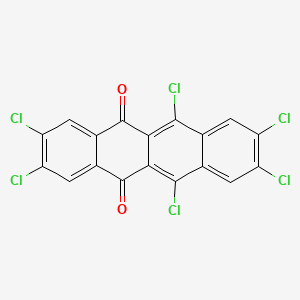
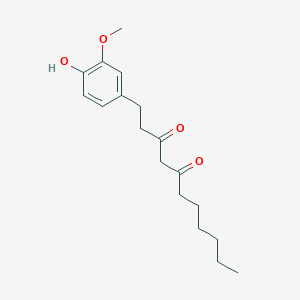
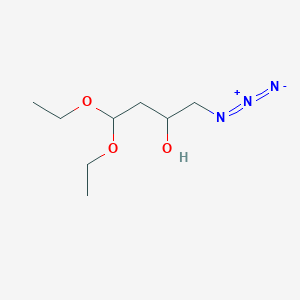
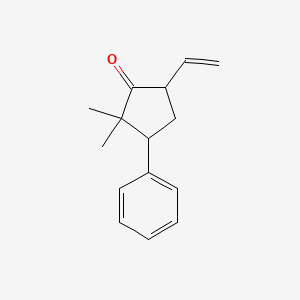
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
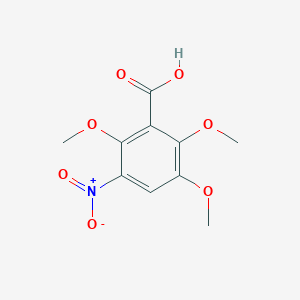


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
